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Compound of Interest

Compound Name: 1-Methoxypropane-2-sulfonamide

CAS No.: 1248069-02-4

Cat. No.: B1464022

Get Quote

Executive Summary
This technical guide details the comprehensive structural validation of 1-Methoxypropane-2-
sulfonamide (CAS: 1248069-02-4). As a functionalized aliphatic sulfonamide, this molecule

represents a classic challenge in fragment-based drug discovery (FBDD): distinguishing

between regioisomers (1-sulfonamide vs. 2-sulfonamide) and verifying the integrity of the ether

linkage. This document outlines a self-validating analytical workflow, moving from synthetic

provenance to high-resolution spectroscopic confirmation.

Synthetic Provenance & Retrosynthetic Logic
Before analytical characterization, establishing the chemical lineage provides the "expected"

structure. The synthesis of 1-methoxypropane-2-sulfonamide typically follows a pathway

preserving the carbon skeleton of the starting material, often 1-methoxypropan-2-amine.

Primary Synthetic Route
Precursor: 1-Methoxypropan-2-amine (commercially available or synthesized via propylene

oxide ring opening).
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Chlorosulfonation: Conversion of the amine to the sulfonyl chloride intermediate (1-

methoxypropane-2-sulfonyl chloride) via oxidative chlorination of a thiol or direct

sulfochlorination.

Amidation: Reaction with aqueous ammonia to yield the primary sulfonamide.

Validation Checkpoint: If the starting material was the 1-amino isomer (3-methoxypropan-1-

amine), the resulting product would be the linear 1-sulfonamide isomer. Therefore, 2D NMR is

required to confirm the branching at position 2.

Spectroscopic Characterization Strategy
The elucidation protocol follows a subtractive logic: confirm molecular weight, identify functional

groups, and finally map the carbon-proton connectivity.

Mass Spectrometry (LC-MS)
Ionization Mode: Electrospray Ionization (ESI), Positive/Negative switching.

Expected Signals:

Positive Mode (

):

Da;

Da.

Negative Mode (

):

Da (Sulfonamide NH protons are acidic,

).

Fragmentation Logic: Look for neutral loss of

(64 Da) and cleavage of the methoxy ether linkage.
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Infrared Spectroscopy (FT-IR)
IR provides rapid confirmation of the sulfonamide core, distinguishing it from potential sulfonic

acid or sulfonate ester byproducts.

Functional Group Vibration Mode
Wavenumber (

)
Diagnostic Value

Amine (

)

Stretching

(Sym/Asym)

Confirms primary

sulfonamide (

).

Sulfonyl (

)
Asymmetric Stretch

Strong, sharp bands

characteristic of

sulfonamides.

Sulfonyl (

)
Symmetric Stretch

Paired with the

asymmetric stretch.[1]

Ether (

)
Stretching

Confirms the methoxy

group integrity.

Nuclear Magnetic Resonance (NMR) Analysis
This is the core of the elucidation. The choice of solvent is critical. DMSO-

is mandated over

because the sulfonamide

protons exchange rapidly in chloroform/methanol, often disappearing or broadening into the
baseline. In DMSO, they appear as a distinct signal, allowing for integration.

1H NMR Data (400 MHz, DMSO- )
Structure:
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Position Type
Shift (

ppm)

Multiplicit
y

Integratio
n

Coupling
(

Hz)

Assignme
nt Logic

D
Singlet

(broad)
2H -

Exchangea

ble

protons;

shift

confirms

sulfonamid

e.

B
dd (ABX

system)
2H

Diastereoto

pic protons

adjacent to

chiral

center.

C Multiplet 1H -

Deshielded

by

electron-

withdrawin

g

.

A Singlet 3H -

Characteris

tic methoxy

signal.

E Doublet 3H

Terminal

methyl

coupled to

methine C.
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Note on Causality: The chemical shift of the methine proton (C) is the most diagnostic feature

for regioisomer differentiation. In the 2-sulfonamide, this proton is deshielded by the

group. In the 1-sulfonamide isomer, this signal would be a

and appear further upfield.

2D NMR Connectivity (The Proof)
To rigorously prove the structure is 1-methoxypropane-2-sulfonamide and not 2-

methoxypropane-1-sulfonamide, Heteronuclear Multiple Bond Correlation (HMBC) is required.

COSY (Correlation Spectroscopy):

Shows coupling between Methyl (E) and Methine (C).

Shows coupling between Methine (C) and Methylene (B).

Result: Confirms the continuous carbon chain

.

HMBC (Heteronuclear Multiple Bond Correlation):

Key Correlation 1: Methoxy protons (A)

Methylene Carbon (B). (Connects ether to chain).

Key Correlation 2: Methyl protons (E)

Methine Carbon (C) AND Methylene Carbon (B).

Key Correlation 3:

protons (D)
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Methine Carbon (C). (Definitively places the sulfonamide at position 2).

Visualization of Logic Pathways
Elucidation Workflow
The following diagram illustrates the decision tree used to validate the structure, ensuring no

false positives from isomers.

Unknown Sample
(Target: 1-Methoxypropane-2-sulfonamide)

LC-MS (ESI+/-)
Check MW: 153 Da

FT-IR
Check SO2 (1320/1150) & NH2

1H NMR (DMSO-d6)
Integrate NH2 (2H) & Methyl Doublet

Is Methyl (E) a Doublet?

Regioisomer Check
(HMBC/COSY)

Yes (Branching confirmed)

Reject: Linear Isomer
(3-methoxypropane-1-sulfonamide)

No (Triplet = Linear chain)

Structure Confirmed

NH2 -> CH correlation observed
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Click to download full resolution via product page

Caption: Logical workflow for structural validation, prioritizing the differentiation of the branched

2-sulfonamide from linear isomers.

HMBC Connectivity Map
This diagram visualizes the critical long-range couplings that prove the connectivity of the

fragments.

Methoxy H
(3.25 ppm)

C-Methylene (C1)

3J (Ether Link)

Methyl H
(1.25 ppm)

C-Methine (C2)
(Sulfonamide attachment)

2J

3J

Sulfonamide NH2
(6.70 ppm)

NOESY (Spatial)

3J (Crucial Proof)

C-Methoxy

Click to download full resolution via product page

Caption: HMBC (Red arrows) and NOESY (Blue dashed) correlations. The NH2 to C-Methine

correlation is the definitive proof of the sulfonamide position.

Stereochemical Considerations
1-Methoxypropane-2-sulfonamide contains a chiral center at C2. Synthetic samples are

typically racemic unless asymmetric synthesis (using chiral amines) or chiral resolution is

employed.

Chiral HPLC: Separation of enantiomers using polysaccharide-based columns (e.g.,

Chiralpak AD-H or OD-H) with non-polar mobile phases (Hexane/IPA).

Polarimetry: If the pure enantiomer is isolated, specific rotation

should be recorded.
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X-Ray Crystallography: The ultimate confirmation of absolute configuration. Sulfonamides

crystallize well due to strong hydrogen bonding networks (

).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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